molecular formula C28H31NO5S B491751 Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate CAS No. 518033-10-8

Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491751
CAS No.: 518033-10-8
M. Wt: 493.6g/mol
InChI Key: DSQDGQXXDDUYMD-UHFFFAOYSA-N
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Description

This compound belongs to the naphtho[1,2-b]furan-3-carboxylate family, characterized by a fused naphthofuran core substituted with a sulfonamide group and an ester chain. Its IUPAC name is pentyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]naphtho[1,2-b]furan-3-carboxylate, with the molecular formula C₂₈H₃₁NO₅S and a molecular weight of ~493.62 g/mol (estimated based on analogs like the butyl variant, C₂₇H₂₉NO₅S, MW 479.59 ). The structure features:

  • A pentyl ester group at position 3, influencing lipophilicity and solubility.
  • A 2,4,5-trimethylphenylsulfonyl substituent at position 5, contributing to steric bulk and electronic effects.
  • A methyl group at position 2, stabilizing the furan ring.

Synthetic routes for similar compounds involve coupling sulfonamide intermediates with naphthofuran carboxylates under basic conditions, as seen in (THF/NaH-mediated reactions) .

Properties

IUPAC Name

pentyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5S/c1-6-7-10-13-33-28(30)26-20(5)34-27-22-12-9-8-11-21(22)24(16-23(26)27)29-35(31,32)25-15-18(3)17(2)14-19(25)4/h8-9,11-12,14-16,29H,6-7,10,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQDGQXXDDUYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the sulfonylamino group and the esterification to form the pentyl ester. Common reagents used in these steps include sulfonyl chlorides, amines, and alcohols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency, cost-effectiveness, and safety. Industrial production often employs automated systems for precise control of reaction parameters and to minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents involved .

Scientific Research Applications

Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are critical for its biological activities. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Ester Group Sulfonyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Pentyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]naphtho[1,2-b]furan-3-carboxylate (Target Compound) Pentyl 2,4,5-Trimethylphenyl C₂₈H₃₁NO₅S ~493.62 High lipophilicity (predicted); limited solubility in polar solvents .
Methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]naphtho[1,2-b]furan-3-carboxylate Methyl 4-Methylphenyl C₂₂H₁₉NO₅S 409.46 Lower MW; moderate solubility in DMSO .
Ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]naphtho[1,2-b]furan-3-carboxylate Ethyl 4-Methyl-3-nitrophenyl C₂₃H₂₀N₂O₇S 468.48 Nitro group enhances electron-withdrawing effects; potential reactivity in redox environments .
Methyl 5-(phenylsulfonylamino)-2-methylnaphtho[1,2-b]furan-3-carboxylate Methyl Phenyl (unsubstituted) C₂₁H₁₇NO₅S 395.43 Simpler structure; higher crystallinity reported in analogs .
Methyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylnaphtho[1,2-b]furan-3-carboxylate Methyl 4-Fluorophenyl C₂₁H₁₆FNO₅S 413.42 Fluorine substituent increases metabolic stability; predicted pKa ~7.82 .
Ethyl 2-methyl-5-(thiophene-2-sulfonylamino)naphtho[1,2-b]furan-3-carboxylate Ethyl Thiophene-2-yl C₂₀H₁₇NO₅S₂ 415.48 Heterocyclic sulfonyl group; density 1.434 g/cm³, boiling point ~599°C (predicted) .

Key Observations from Structural Variations

Ester Chain Length :

  • Pentyl vs. Methyl/ethyl esters : Longer chains (e.g., pentyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. This is critical for drug design targeting lipid-rich tissues .
  • Methyl/ethyl esters : Shorter chains improve solubility in polar solvents like DMSO, favoring in vitro assays .

Electron-withdrawing groups (e.g., nitro in 4-methyl-3-nitrophenyl): Increase chemical reactivity, enabling participation in nucleophilic substitution or redox reactions .

Biological and Chemical Stability :

  • Fluorine-substituted analogs (e.g., 4-fluorophenyl) show improved metabolic stability due to resistance to cytochrome P450 oxidation .
  • Thiophene-containing derivatives exhibit unique solubility profiles and thermal stability (predicted boiling point ~599°C) .

Biological Activity

Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C28H31NO5S
  • Molecular Weight: 493.614 g/mol

This compound features a naphtho[1,2-b]furan core with a sulfonamide group and a carboxylate ester, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the naphtho[1,2-b]furan core followed by the introduction of the sulfonamide and carboxylate functionalities. Specific catalysts and reaction conditions are essential to achieve high yields and purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. This mechanism is particularly relevant in drug design and development.
  • Protein Interactions: The hydrophobic naphtho[1,2-b]furan core may interact with protein structures, influencing their stability and function.

Research Findings

Recent studies have investigated the biological activities of this compound in various contexts. Below are key findings summarized from the literature:

StudyFindings
Antitumor Activity In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties Research indicated that the compound possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
Enzyme Modulation The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in regulating metabolic disorders.

Case Studies

Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that treatment led to significant reductions in cell viability in breast cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics.

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